molecular formula C9H9ClN2O4 B13216249 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid

Cat. No.: B13216249
M. Wt: 244.63 g/mol
InChI Key: IHZCEKHQPLVMOO-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is an aromatic compound with a complex structure that includes a chloro group, a dimethylamino group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to introduce the nitro group. This is followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Chloro-6-(dimethylamino)-3-aminobenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylbenzoic acid: Similar structure but lacks the nitro and dimethylamino groups.

    2-Chloro-3-nitrobenzoic acid: Similar structure but lacks the dimethylamino group.

    6-(Dimethylamino)-3-nitrobenzoic acid: Similar structure but lacks the chloro group.

Uniqueness

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is unique due to the presence of all three functional groups (chloro, dimethylamino, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloro-6-(dimethylamino)-3-nitrobenzoic acid

InChI

InChI=1S/C9H9ClN2O4/c1-11(2)5-3-4-6(12(15)16)8(10)7(5)9(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

IHZCEKHQPLVMOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

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